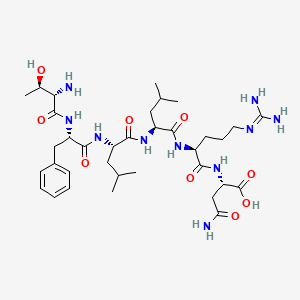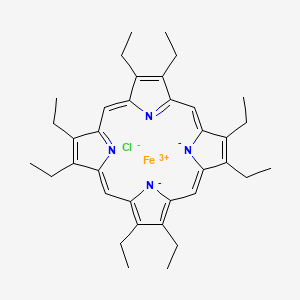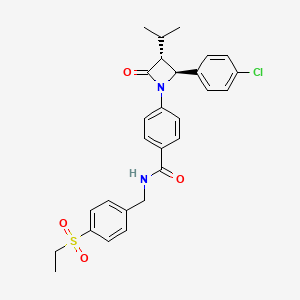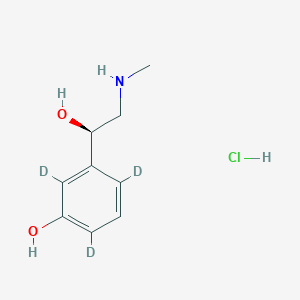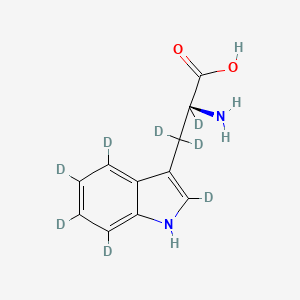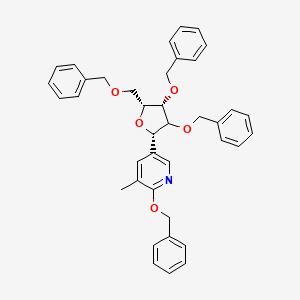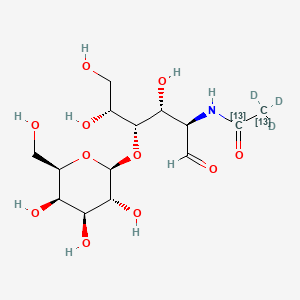
N-Acetyllactosamine-13C2,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyllactosamine-13C2,d3 is a labeled derivative of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine. This compound is significant in glycoscience due to its role in various biological processes, including cell-cell interactions, immune responses, and tumorigenesis. The isotopic labeling with carbon-13 and deuterium allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyllactosamine-13C2,d3 typically involves the enzymatic or chemical modification of lactose. The process includes the following steps:
Enzymatic Synthesis: Using recombinant enzymes such as β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase, lactose is converted to N-Acetyllactosamine. The isotopic labeling is introduced during the synthesis of the monosaccharide precursors.
Chemical Synthesis: Chemical methods involve the protection of hydroxyl groups, selective glycosylation, and subsequent deprotection steps. Isotopic labeling is incorporated during the synthesis of the galactose and N-acetylglucosamine units.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, with isotopic labeling introduced in the early stages of monosaccharide synthesis.
化学反应分析
Types of Reactions: N-Acetyllactosamine-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Using galactose oxidase to oxidize the terminal galactose unit.
Reduction: Reduction of the oxidized product to form different derivatives.
Substitution: Substitution reactions to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Galactose oxidase, oxygen, and buffer solutions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation Products: Aldehyde derivatives of N-Acetyllactosamine.
Reduction Products: Alcohol derivatives.
Substitution Products: Functionalized N-Acetyllactosamine derivatives with various substituents.
科学研究应用
N-Acetyllactosamine-13C2,d3 has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigates cell-cell interactions, glycan binding, and the role of glycans in biological processes.
Medicine: Studies the involvement of glycans in disease mechanisms, including cancer and immune disorders.
Industry: Utilized in the development of glycan-based therapeutics and diagnostics.
作用机制
The mechanism of action of N-Acetyllactosamine-13C2,d3 involves its interaction with specific proteins and receptors, such as lectins. These interactions mediate various biological processes, including cell adhesion, signaling, and immune responses. The labeled compound allows for detailed studies of these interactions using NMR and mass spectrometry, providing insights into the molecular pathways involved.
相似化合物的比较
N-Acetyllactosamine: The non-labeled version of the compound.
Lactose: A disaccharide composed of galactose and glucose.
N-Acetylglucosamine: A monosaccharide component of N-Acetyllactosamine.
Comparison: N-Acetyllactosamine-13C2,d3 is unique due to its isotopic labeling, which allows for advanced analytical studies. Compared to N-Acetyllactosamine, it provides enhanced sensitivity and resolution in NMR and mass spectrometry. Lactose and N-Acetylglucosamine, while structurally related, do not offer the same level of detail in analytical studies due to the lack of isotopic labeling.
属性
分子式 |
C14H25NO11 |
|---|---|
分子量 |
388.35 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1+1D3,5+1 |
InChI 键 |
HESSGHHCXGBPAJ-JTLAWXNTSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



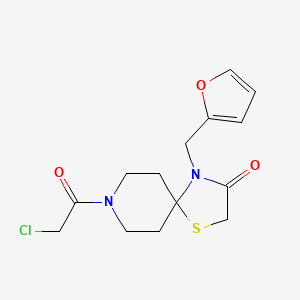
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
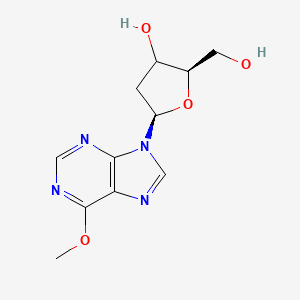
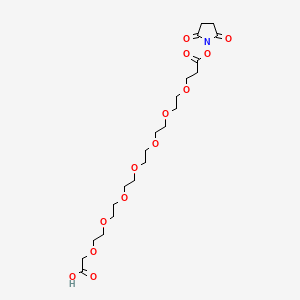

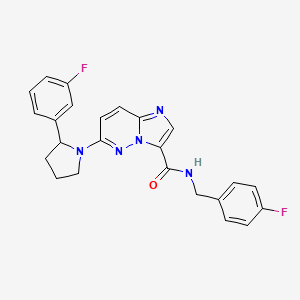
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
